

# An In-depth Technical Guide to 3,5-Dimethoxyphenylboronic Acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *3,5-Dimethoxyphenylboronic acid*

Cat. No.: *B069687*

[Get Quote](#)

CAS Number: 192182-54-0

This technical guide provides a comprehensive overview of **3,5-Dimethoxyphenylboronic acid**, a versatile organoboron compound widely utilized in organic synthesis and medicinal chemistry.<sup>[1][2]</sup> It serves as a crucial building block for researchers, scientists, and professionals in drug development and materials science.<sup>[1][2]</sup>

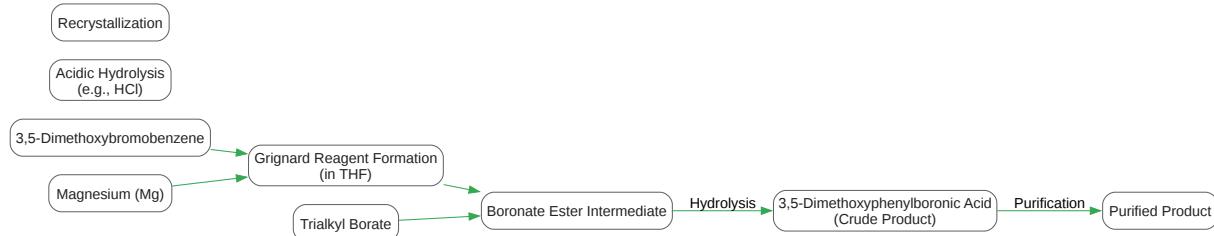
## Physicochemical Properties

**3,5-Dimethoxyphenylboronic acid** is a white to off-white crystalline solid at room temperature.<sup>[2]</sup> Its unique structure, featuring two electron-donating methoxy groups, enhances its solubility and reactivity in various organic transformations.<sup>[1]</sup>

Table 1: Physicochemical Data for **3,5-Dimethoxyphenylboronic Acid**

| Property          | Value                                                                                           | References                                                  |
|-------------------|-------------------------------------------------------------------------------------------------|-------------------------------------------------------------|
| CAS Number        | 192182-54-0                                                                                     | <a href="#">[1]</a>                                         |
| Molecular Formula | C <sub>8</sub> H <sub>11</sub> BO <sub>4</sub>                                                  | <a href="#">[1]</a> <a href="#">[3]</a>                     |
| Molecular Weight  | 181.98 g/mol                                                                                    | <a href="#">[1]</a> <a href="#">[3]</a>                     |
| Appearance        | White to off-white solid/powder                                                                 | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> |
| Melting Point     | 202 - 208 °C                                                                                    | <a href="#">[1]</a>                                         |
| Boiling Point     | 371.6 °C at 760 mmHg                                                                            | <a href="#">[5]</a>                                         |
| Purity            | ≥95% - ≥98%                                                                                     | <a href="#">[1]</a> <a href="#">[4]</a>                     |
| Solubility        | Moderately soluble in polar organic solvents (e.g., ethanol, DMF). Limited solubility in water. | <a href="#">[2]</a>                                         |
| Storage           | Store at room temperature in a dry, dark place.                                                 | <a href="#">[5]</a> <a href="#">[6]</a>                     |

## Synthesis and Purification


### General Synthesis Protocol:

The synthesis of **3,5-Dimethoxyphenylboronic acid** is commonly achieved through the reaction of a corresponding 3,5-dimethoxyphenyl halide (e.g., 1-bromo-3,5-dimethoxybenzene) or 3,5-dimethoxybenzaldehyde with a boron-containing reagent.[\[2\]](#) This process typically involves a transition-metal catalyst, often palladium-based, followed by acidic hydrolysis to yield the final boronic acid.[\[2\]](#)

A common laboratory-scale synthesis involves the Grignard reaction. A solution of 3,5-dimethoxyphenylmagnesium bromide is prepared from 1-bromo-3,5-dimethoxybenzene and magnesium turnings. This Grignard reagent is then reacted with a trialkyl borate, such as trimethyl borate, at low temperatures. The resulting boronate ester is subsequently hydrolyzed with an acid to produce **3,5-Dimethoxyphenylboronic acid**.

## Purification:

The crude product is typically purified by recrystallization from a suitable solvent system, such as water or an aqueous/organic mixture, to yield a white, crystalline solid.[7]



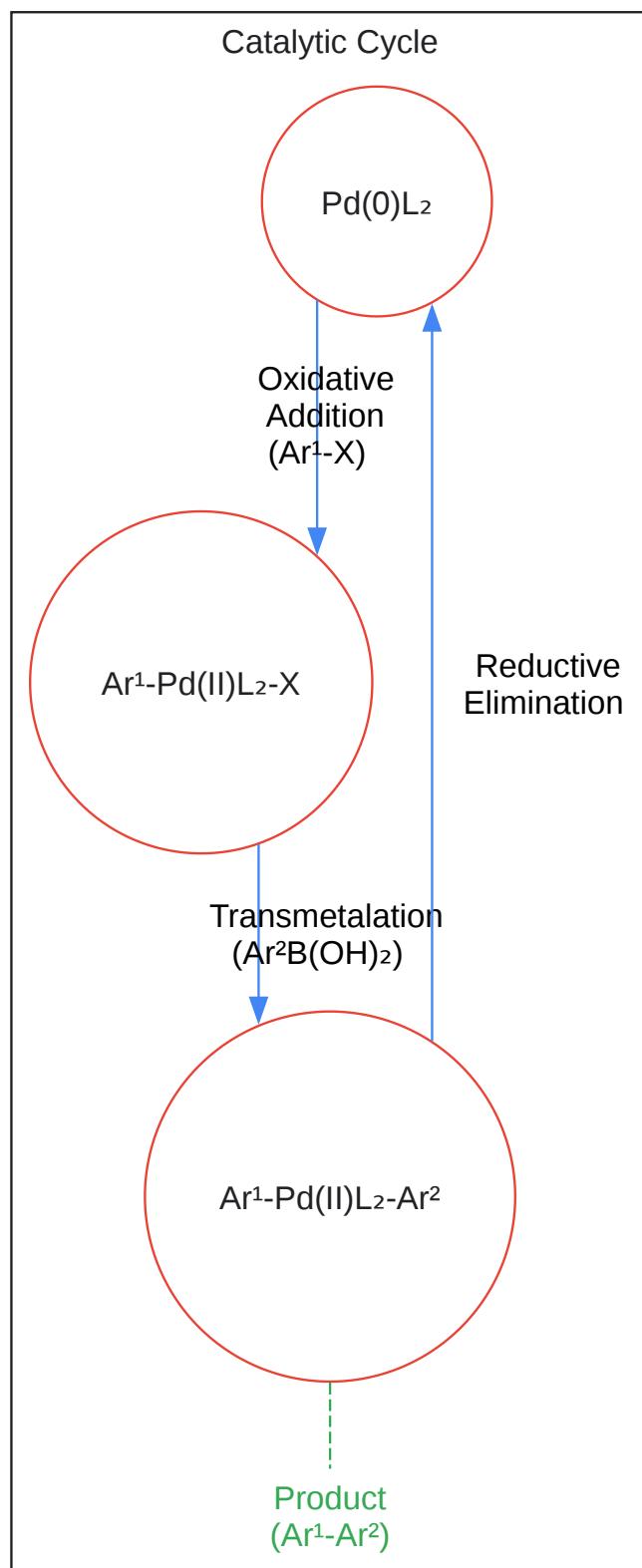
[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **3,5-Dimethoxyphenylboronic acid**.

## Core Applications and Experimental Protocols

The primary application of **3,5-Dimethoxyphenylboronic acid** is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2][6] This reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds to create complex biaryl structures.[8]

### Key Application Areas:


- Pharmaceuticals: It serves as a fundamental building block in the synthesis of biologically active molecules, including potential anti-inflammatory and anti-cancer agents.[1][5][9]
- Agrochemicals: Used in the development of new pesticides and herbicides.[1]

- Materials Science: Employed in the creation of advanced materials such as polymers, luminescent materials, liquid crystals, and nanomaterials for electronics and coatings.[1][2][5]
- Bioconjugation and Sensors: The boronic acid moiety can selectively bind to diols, making it valuable for creating sensors for glucose and other biomolecules and for use in drug delivery systems.[1]

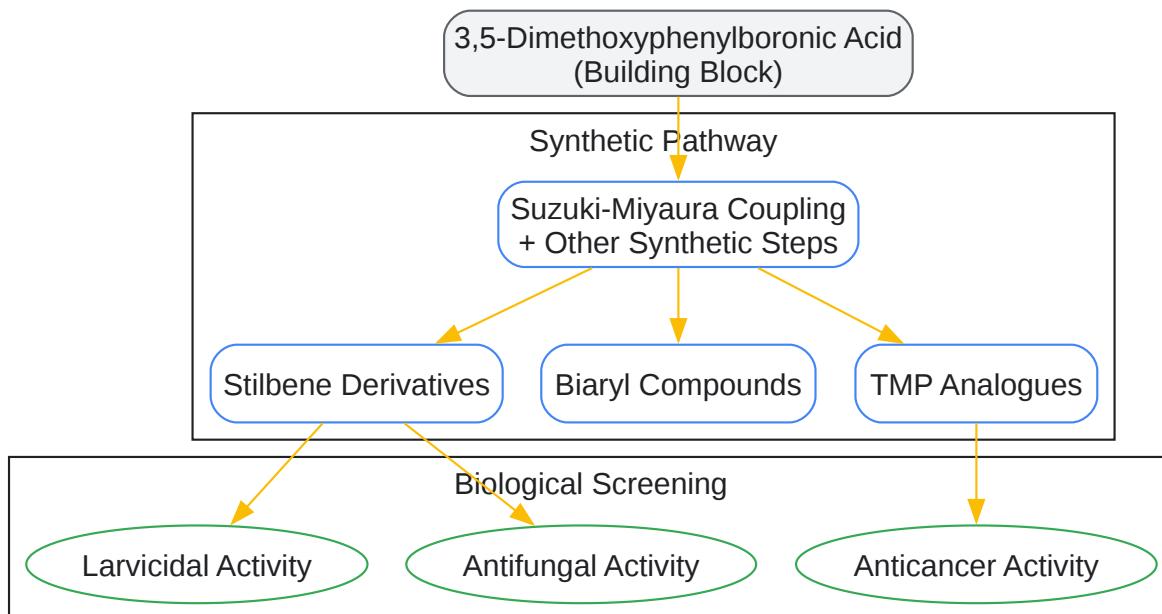
#### General Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a typical procedure for coupling **3,5-Dimethoxyphenylboronic acid** with an aryl halide.

- Reaction Setup: In an inert atmosphere (e.g., under Nitrogen or Argon), combine the aryl halide (1.0 eq), **3,5-Dimethoxyphenylboronic acid** (1.1-1.5 eq), a palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 1-5 mol%), and a suitable base (e.g.,  $\text{K}_2\text{CO}_3$ ,  $\text{Cs}_2\text{CO}_3$ , 2-3 eq) in a reaction vessel.
- Solvent Addition: Add a degassed solvent system. Common choices include a mixture of an organic solvent and water, such as Dioxane/ $\text{H}_2\text{O}$ , Toluene/ $\text{H}_2\text{O}$ , or DMF.
- Reaction Conditions: Heat the mixture with stirring. Reaction temperatures typically range from 80 °C to 110 °C.
- Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g.,  $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography.



[Click to download full resolution via product page](#)


Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

## Role in Drug Discovery and Biological Activity

While **3,5-Dimethoxyphenylboronic acid** itself is not typically the active pharmaceutical ingredient, it is a critical precursor for synthesizing molecules with significant biological activities. Its dimethoxy-substituted phenyl ring is a common motif in various natural products and drug candidates.

Derivatives synthesized using this boronic acid have shown promise in several therapeutic and pest management areas:

- **Anticancer Agents:** Novel trimethoxyphenyl (TMP)-based analogues have exhibited potent cytotoxic activity against hepatocellular carcinoma (HepG2) cell lines and act as inhibitors of  $\beta$ -tubulin polymerization.[9]
- **Pest Management:** Stilbene derivatives synthesized from this compound have demonstrated strong larvicidal activity against *Aedes aegypti* mosquitoes.[10]
- **Antifungal and Nematicidal Activity:** Certain analogs have shown strong inhibition of *Colletotrichum* fungi and have affected the mobility of root-knot nematode juveniles (*Meloidogyne incognita*).[10]



[Click to download full resolution via product page](#)

Caption: Logical flow from building block to biologically active compounds.

## Safety and Handling

**3,5-Dimethoxyphenylboronic acid** causes skin and serious eye irritation.[3][4] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood. Steps should be taken to prevent its release into the environment.[2]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chemimpex.com [chemimpex.com]

- 2. [guidechem.com](http://guidechem.com) [guidechem.com]
- 3. (3,5-Dimethoxyphenyl)boronic acid | C8H11BO4 | CID 4374257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Manufacturers of 3,5-Dimethoxyphenylboronic acid, 98%, CAS 192182-54-0, D 2174, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 5. [alfa-chemical.com](http://alfa-chemical.com) [alfa-chemical.com]
- 6. Boronic Acids and Derivatives | [Synthesis & Materials]Products | Laboratory Chemicals- FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 7. 3,5-Dimethylphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 8. [tcichemicals.com](http://tcichemicals.com) [tcichemicals.com]
- 9. [mdpi.com](http://mdpi.com) [mdpi.com]
- 10. Synthesis and Biological Evaluation of 3,5-Dimethoxystilbene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3,5-Dimethoxyphenylboronic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b069687#3-5-dimethoxyphenylboronic-acid-cas-number-192182-54-0>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)